molecular formula C10H15NO3 B12770104 (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol CAS No. 783297-84-7

(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B12770104
CAS No.: 783297-84-7
M. Wt: 197.23 g/mol
InChI Key: WIUFFBGZBFVVDL-MRVPVSSYSA-N
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Description

(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of an amino group, a hydroxyl group, and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods

For industrial-scale production, the synthesis may involve catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method offers a more scalable and efficient route, with the reaction being carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 2-Amino-1-(3,4-dimethoxyphenyl)ethanone.

    Reduction: 2-Amino-1-(3,4-dimethoxyphenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups.

Properties

CAS No.

783297-84-7

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(1S)-2-amino-1-(3,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6,11H2,1-2H3/t8-/m1/s1

InChI Key

WIUFFBGZBFVVDL-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CN)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)O)OC

Origin of Product

United States

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